molecular formula C4H8O4 B584009 D-[2-13C]Threose CAS No. 478506-49-9

D-[2-13C]Threose

Cat. No. B584009
CAS RN: 478506-49-9
M. Wt: 121.096
InChI Key: FMAORJIQYMIRHF-QLUVSIKNSA-N
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Description

D-[2-13C]Threose is a carbohydrate used in the synthesis of glucose and mannose derivatives .


Synthesis Analysis

The laboratory-evolved polymerase Kod-RI catalyzes α-L-threose nucleic acid (TNA) synthesis .


Molecular Structure Analysis

D-Threose has a molecular formula of C4H8O4 and a molecular weight of 120.10 g/mol . It is a diastereomer of both D-erythrose and L-erythrose . The D-Threose molecule contains a total of 15 bond(s). There are 7 non-H bond(s), 1 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 1 aldehyde(s) (aliphatic), 3 hydroxyl group(s), 1 primary alcohol(s), and 2 secondary alcohol(s) .


Chemical Reactions Analysis

D-threose can undergo a variety of chemical reactions. For example, when you reduce the aldehyde from the open chain threose, you introduce a symmetry element (both ends of the molecule become CH2OH). The presence of a symmetry element means the reduced molecule is not chiral, but meso .


Physical And Chemical Properties Analysis

D-threose is a diastereomer and can have different physical properties and reactivity. They have different melting points and boiling points and different densities . It has a molecular weight of 120.10 g/mol .

Scientific Research Applications

Biomolecular NMR

D-[2-13C]Threose is used in Biomolecular Nuclear Magnetic Resonance (NMR) . NMR is a research technique that exploits the magnetic properties of certain atomic nuclei to determine physical and chemical properties of atoms or the molecules in which they are contained. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

Metabolism Studies

D-[2-13C]Threose is also used in metabolism studies . Metabolism is the set of life-sustaining chemical reactions in organisms. The three main purposes of metabolism are: the conversion of food to energy to run cellular processes; the conversion of food/fuel to building blocks for proteins, lipids, nucleic acids, and some carbohydrates; and the elimination of nitrogenous wastes.

Threose Nucleic Acid (TNA) Research

D-[2-13C]Threose plays a significant role in the research of Threose Nucleic Acid (TNA) . TNA is an artificial genetic polymer in which the natural ribose sugar found in RNA has been replaced by an unnatural threose sugar. Recent studies have shown that TNA can fold into defined structures and evolve in response to selective pressure. It is resistant to nuclease degradation and capable of heredity and evolution, making it a strong candidate for the role of an early genetic material.

Enhancing Binding Properties of Nucleic Acid Aptamers

Chemical strategies that augment genetic polymers with amino acid residues offer a promising route for enhancing the binding properties of nucleic acid aptamers . D-[2-13C]Threose is used in the chemical synthesis of α-L-threofuranosyl cytidine nucleoside triphosphate (tCTP) carrying either a benzyl or phenylpropyl side chain at the pyrimidine C-5 position .

Improving Quality of Biologically Stable TNA Aptamers

Kinetic measurements reveal faster on-rates (k on) and tighter binding affinity constants (K d) for engineered versions of TNA aptamers carrying chemotypes at both pyrimidine positions as compared to their singly modified counterparts . These findings expand the chemical space of evolvable non-natural genetic polymers by offering a path for improving the quality of biologically stable TNA aptamers for future clinical applications .

Cellular Uptake, Tissue Penetration, Biodistribution, and Biosafety

D-[2-13C]Threose is used in the study of cellular uptake, tissue penetration, biodistribution, and biosafety of Threose Nucleic Acid (TNA) . These studies are crucial in understanding the potential of TNA in biomedical applications .

properties

IUPAC Name

(3S,4R)-(313C)oxolane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3+,4?/m1/s1/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMAORJIQYMIRHF-QLUVSIKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([13C@@H](C(O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-[2-13C]Threose

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